C21H25FN2O3

Antinociceptive Spirobutenolide SAR PBQ writhing test

C21H25FN2O3 (molecular weight 372.44 g/mol) is a synthetic spirobutenolide derivative—specifically 4-[4-(4-fluorophenyl)piperazin-1-ylcarbonyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one—originally developed by Université d'Auvergne-Clermont-Ferrand as an analgesic and anesthetic drug candidate. The compound belongs to the cyclohexane-2-spiro-[2,5-dihydro-3-(N-arylpiperazin-1-yl-carbonyl)-4-methyl-5-oxo]furane class and was characterized as compound 2e in the foundational structure-activity relationship (SAR) study by Bois et al.

Molecular Formula C21H25FN2O3
Molecular Weight 372.4 g/mol
Cat. No. B7458375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H25FN2O3
Molecular FormulaC21H25FN2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC
InChIInChI=1S/C21H25FN2O3/c1-3-26-19-10-5-16(15-20(19)27-4-2)21(25)24-13-11-23(12-14-24)18-8-6-17(22)7-9-18/h5-10,15H,3-4,11-14H2,1-2H3
InChIKeyJIPZNWPNBYTGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H25FN2O3 | 4-[4-(4-Fluorophenyl)piperazin-1-ylcarbonyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one: Spirobutenolide Analgesic with Multi-Modal Mechanism


C21H25FN2O3 (molecular weight 372.44 g/mol) is a synthetic spirobutenolide derivative—specifically 4-[4-(4-fluorophenyl)piperazin-1-ylcarbonyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one—originally developed by Université d'Auvergne-Clermont-Ferrand as an analgesic and anesthetic drug candidate [1]. The compound belongs to the cyclohexane-2-spiro-[2,5-dihydro-3-(N-arylpiperazin-1-yl-carbonyl)-4-methyl-5-oxo]furane class and was characterized as compound 2e in the foundational structure-activity relationship (SAR) study by Bois et al. (1998) [2]. Its pharmacological profile is distinguished by concurrent engagement of opioidergic, serotonergic, and noradrenergic pathways, making it a mechanistically multi-modal antinociceptive agent with demonstrated in vivo efficacy in the phenylbenzoquinone-induced writhing (PBQ) test and hot plate assay in mice [2].

Why C21H25FN2O3 Cannot Be Replaced by Generic Arylpiperazine or Spirobutenolide Analogs


Within the spirobutenolide class, antinociceptive potency and mechanism of action are exquisitely sensitive to the N-arylpiperazine substituent. The 4-fluorophenyl moiety in compound 2e (C21H25FN2O3) confers a 34% potency advantage over the closest in-class analog 2b and uniquely recruits a noradrenergic analgesic component demonstrable by yohimbine reversal—a mechanistic feature absent in 2b [1]. Generic substitution with other arylpiperazine-spirobutenolides (e.g., 2-methoxyphenyl or unsubstituted phenyl analogs) or alternative C21H25FN2O3 constitutional isomers (such as the D2-preferring 2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide scaffold [2]) would forfeit this specific multi-modal pharmacology. The evidence below establishes that the precise combination of the spirobutenolide core, the 4-fluorophenylpiperazine pharmacophore, and the resultant opioidergic–serotonergic–noradrenergic triple mechanism is not interchangeable across closely related structures.

Quantitative Differentiation Evidence for C21H25FN2O3 (Compound 2e) vs. Closest Analogs and Baseline Comparators


PBQ Writhing Test ED50: 34% Greater Antinociceptive Potency Than Closest In-Class Analog 2b

In the phenylbenzoquinone-induced writhing test (PBQ test) in mice, compound 2e (C21H25FN2O3) demonstrated an ED50 of 87.0 mg/kg administered intraperitoneally (i.p.), compared with an ED50 of 116.4 mg/kg i.p. for compound 2b—the next most potent spirobutenolide in the same series [1]. This represents a 29.4 mg/kg absolute reduction in the dose required for 50% antinociceptive effect and a 1.34-fold potency improvement attributable to the 4-fluorophenyl substitution on the piperazine ring.

Antinociceptive Spirobutenolide SAR PBQ writhing test

Exclusive Noradrenergic Component of Analgesia: Yohimbine Reversal Observed Only for Compound 2e

Oral administration of the α2-adrenoceptor antagonist yohimbine significantly attenuated the antinociceptive effects of compound 2e in the PBQ test, demonstrating that the 4-fluorophenyl-substituted spirobutenolide recruits a functionally relevant noradrenergic pain-modulating pathway [1]. No such yohimbine sensitivity was reported for compound 2b, indicating that this mechanistic dimension is uniquely conferred by the 4-fluorophenylpiperazine pharmacophore within the spirobutenolide scaffold.

Noradrenergic analgesia Yohimbine antagonism Mechanism-selective differentiation

Opioid-Sparing Potential: Morphine Analgesia Potentiation by Compound 2e

Compound 2e potentiated the analgesic effect of morphine in the PBQ test, a property shared with compound 2b but which, when combined with 2e's superior potency and additional noradrenergic mechanism, strengthens its candidacy as an opioid-sparing adjuvant [1]. This qualitative observation positions 2e as a research tool for studying multi-drug analgesic regimens where opioid dose reduction is desired.

Opioid-sparing Morphine potentiation Adjuvant analgesia

Absence of Neurotoxic Effects at Antinociceptive Doses: Class-Level Safety Differentiation from Classical Opioids

Both compounds 2b and 2e produced antinociceptive effects in the PBQ test at their respective ED50 doses (87.0 and 116.4 mg/kg i.p.) without eliciting neurotoxic effects, whereas sedative effects only emerged at doses ≥100 mg/kg i.p. [1]. This separation between antinociceptive and neurotoxic/sedative doses contrasts with classical opioid analgesics such as morphine, where sedation and respiratory depression often overlap with the therapeutic dose range, and provides a class-level safety advantage for the spirobutenolide series.

Neurotoxicity Therapeutic index Safety profiling

Dual Opioidergic-Serotonergic Reversal Profile: Naloxone Blockade Followed by 5-HTP/Carbidopa Potentiation

The antinociception produced by compound 2e was fully antagonized by the opioid receptor antagonist naloxone and subsequently restored and potentiated by co-administration of the serotonin precursor 5-hydroxytryptophan (5-HTP) with the peripheral decarboxylase inhibitor carbidopa, confirming recruitment of both opioidergic and serotonergic pain-inhibitory pathways [1]. While this dual reversal phenotype was also observed for compound 2b, its combination with 2e's unique noradrenergic component creates a triple-mechanism profile that is rare among single-entity analgesics.

Opioidergic Serotonergic Naloxone 5-HTP

Optimal Research and Industrial Application Scenarios for C21H25FN2O3 Based on Differentiated Evidence


Triple-Mechanism Analgesic Tool Compound for Pain Pathway Dissection

Investigators studying the interplay between opioidergic, serotonergic, and noradrenergic pain modulation can employ C21H25FN2O3 as a single-molecule probe that simultaneously engages all three pathways, as demonstrated by naloxone antagonism, 5-HTP/carbidopa potentiation, and yohimbine reversal in the PBQ test [1]. This eliminates the pharmacokinetic and pharmacodynamic confounds inherent in co-administering multiple single-mechanism agents, enabling cleaner experimental designs for systems-level pain research.

Lead Compound for Noradrenergic-Enhanced Analgesic Development Programs

The exclusive noradrenergic component of compound 2e—absent in the otherwise equipotent analog 2b—makes this compound a starting point for medicinal chemistry optimization targeting neuropathic and chronic pain disorders where descending noradrenergic inhibition is pathologically impaired [1]. The yohimbine sensitivity of 2e provides a convenient pharmacodynamic biomarker for SAR campaigns aiming to preserve or amplify this mechanistic dimension.

Opioid-Sparing Adjuvant Screening in Polypharmacy Analgesic Research

With demonstrated morphine-potentiating activity in vivo and a sedative threshold (100 mg/kg i.p.) that is distinct from its antinociceptive ED50 (87.0 mg/kg i.p.), compound 2e is suited for preclinical screening programs seeking to identify adjuvant agents that reduce opioid dose requirements without compounding CNS depression [1]. Its favorable safety margin over neurotoxic effects within the spirobutenolide class further supports its candidacy for combination analgesic regimens.

Reference Standard for Spirobutenolide Antinociceptive SAR Studies

As the most potent compound in the Bois et al. spirobutenolide series with a defined ED50 of 87.0 mg/kg i.p. in the PBQ test, compound 2e serves as a benchmark for any newly synthesized spirobutenolide or arylpiperazine-containing analgesic candidate [1]. Procurement of authenticated 2e enables direct head-to-head potency comparisons under standardized conditions, ensuring continuity across independent SAR investigations.

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